molecular formula C15H16FN3O2 B12565025 2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide CAS No. 193897-77-7

2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide

Cat. No.: B12565025
CAS No.: 193897-77-7
M. Wt: 289.30 g/mol
InChI Key: FBJICUHCORVNRB-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of functionalized hydrazine derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide
  • 2-(4-Ethoxyphenyl)-N-(4-chlorophenyl)hydrazine-1-carboxamide
  • 2-(4-Ethoxyphenyl)-N-(4-bromophenyl)hydrazine-1-carboxamide

Uniqueness

2-(4-Ethoxyphenyl)-N-(4-fluorophenyl)hydrazine-1-carboxamide is unique due to its specific combination of ethoxy and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

193897-77-7

Molecular Formula

C15H16FN3O2

Molecular Weight

289.30 g/mol

IUPAC Name

1-(4-ethoxyanilino)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C15H16FN3O2/c1-2-21-14-9-7-13(8-10-14)18-19-15(20)17-12-5-3-11(16)4-6-12/h3-10,18H,2H2,1H3,(H2,17,19,20)

InChI Key

FBJICUHCORVNRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NNC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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